Barbacarpan

Description

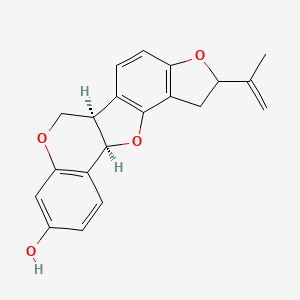

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,12R)-7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-10(2)17-8-14-16(23-17)6-5-12-15-9-22-18-7-11(21)3-4-13(18)20(15)24-19(12)14/h3-7,15,17,20-21H,1,8-9H2,2H3/t15-,17?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIZRSMIUOYJNY-NUSPTKLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Barbacarpan: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Barbacarpan, a pterocarpan natural product. It details the initial discovery and isolation of Barbacarpan from its natural source, Crotalaria barbata. This guide furnishes detailed experimental protocols for its extraction and purification, alongside a summary of its physicochemical and spectroscopic data. While specific biological activities and modulated signaling pathways of Barbacarpan are still under investigation, this paper explores the known biological activities of structurally related compounds and proposes potential avenues for future research into its therapeutic applications.

Introduction

Barbacarpan is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. It was first identified and isolated from the plant Crotalaria barbata, a member of the Fabaceae family. The definitive chemical name for Barbacarpan is 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan. Pterocarpans are recognized for their potential as cytotoxic, antimicrobial, and anti-inflammatory agents, making Barbacarpan a compound of significant interest for further pharmacological investigation.

Discovery and Isolation

Barbacarpan was first reported in a 1998 publication in the journal Phytochemistry. The compound was isolated from the dried aerial parts of Crotalaria barbata. While the full, detailed experimental protocol from the original publication is not widely available, a general methodology for the isolation of pterocarpans from plant material can be described as follows.

General Experimental Protocol for Pterocarpan Isolation

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for pterocarpans and similar isoflavonoids.

2.1.1. Plant Material Collection and Preparation

-

The aerial parts of Crotalaria barbata are collected and air-dried in the shade to preserve the chemical integrity of the constituents.

-

The dried plant material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

2.1.2. Extraction

-

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, at room temperature or under reflux.

-

The resulting alcoholic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Fractionation

-

The crude alcoholic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Barbacarpan, being a pterocarpan, is typically found in the chloroform-soluble fraction.

2.1.4. Chromatographic Purification

-

The chloroform fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Barbacarpan.

Experimental Workflow

Physicochemical and Spectroscopic Data

The structural elucidation of Barbacarpan was achieved through comprehensive spectroscopic analysis. The following table summarizes the key data.

| Property | Data |

| Chemical Name | 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan |

| Molecular Formula | C₂₀H₁₈O₄ |

| Molecular Weight | 322.36 g/mol |

| Appearance | - |

| Melting Point | - |

| UV λmax (nm) | - |

| IR (KBr) νmax (cm⁻¹) | - |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in publicly accessible literature |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available in publicly accessible literature |

| Mass Spectrometry (m/z) | Data not available in publicly accessible literature |

Biological Activity

While specific studies on the biological activity of Barbacarpan are limited in the publicly available scientific literature, the broader class of pterocarpans and extracts from Crotalaria species have demonstrated a range of pharmacological effects, primarily cytotoxicity against various cancer cell lines.

Cytotoxicity of Compounds from Crotalaria Species

Studies on various Crotalaria species have revealed the presence of compounds with cytotoxic properties. For instance, extracts from Crotalaria retusa have shown cytotoxic effects against Jurkat, MCF-7, and PC-3 cancer cell lines. Similarly, flavonoids and isoflavonoids isolated from Crotalaria bracteata exhibited cytotoxicity against MCF-7 and NCI-H187 cell lines. Although these studies did not specifically test Barbacarpan, they suggest that compounds from this genus are a promising source of potential anticancer agents.

Potential Signaling Pathways

The precise signaling pathways modulated by Barbacarpan have not yet been elucidated. However, based on the known mechanisms of other cytotoxic pterocarpans, several potential pathways can be hypothesized. Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades.

Proposed Signaling Pathway for Pterocarpan-Induced Apoptosis

A plausible mechanism of action for Barbacarpan, in line with other cytotoxic natural products, could involve the intrinsic and extrinsic apoptotic pathways.

This proposed pathway suggests that Barbacarpan may induce cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, would activate the caspase cascade, culminating in the execution of apoptosis. Further research is required to validate this hypothesis and to explore other potential molecular targets of Barbacarpan.

Conclusion and Future Directions

Barbacarpan is a unique pterocarpan isolated from Crotalaria barbata. While its discovery and basic structural characterization have been reported, a significant gap exists in the understanding of its biological activity and mechanism of action. Future research should focus on:

-

Re-isolation and full spectroscopic characterization of Barbacarpan to provide a complete dataset for the scientific community.

-

Comprehensive screening for biological activities , including cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties.

-

Elucidation of the mechanism of action and identification of the specific molecular targets and signaling pathways modulated by Barbacarpan.

Such studies will be crucial in determining the therapeutic potential of Barbacarpan and paving the way for its development as a novel drug candidate.

An In-depth Technical Guide on the Natural Source, Origin, and Bioactive Compounds of Passiflora quadrangularis (Barbadine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Passiflora quadrangularis, a plant of significant interest in natural product research. Given the user's query for "Barbacarpan," it is highly probable that the intended subject was "Barbadine," a common name for Passiflora quadrangularis. This document details its origin, the rich array of phytochemicals it contains, methods for their isolation and characterization, and their notable biological activities.

Natural Source and Origin

Passiflora quadrangularis L., commonly known as the giant granadilla, barbadine, or badea, is a perennial climbing vine native to the Neotropics, with its origins traced to tropical regions of Central and South America.[1][2] It belongs to the Passifloraceae family, which encompasses over 500 species.[3][4] This plant has been cultivated for centuries by indigenous populations for its large, edible fruit and medicinal properties.[1] Today, it is cultivated pantropically for its fruit, which is used in juices and various culinary dishes, and as an ornamental plant.[2][5] Different parts of the plant, including the leaves, fruit rind, and roots, are used in traditional medicine for their sedative, anxiolytic, and anti-inflammatory properties.[2][5][6]

Phytochemical Constituents

Passiflora quadrangularis is a rich source of a diverse range of secondary metabolites. The primary classes of compounds identified in this plant are flavonoids and triterpenoid saponins. The leaves, in particular, are a significant source of these bioactive molecules.[7]

2.1 Flavonoids: The leaves of P. quadrangularis are abundant in C-glycosylflavonoids. These compounds are characterized by a sugar moiety attached to the flavonoid backbone via a carbon-carbon bond, which enhances their stability. Key flavonoids isolated and identified include:

-

Vitexin and Isovitexin derivatives: Vitexin (apigenin-8-C-glucoside) and its isomer isovitexin (apigenin-6-C-glucoside) are prominent. Vitexin-2''-O-xyloside has been proposed as a specific chemical marker for P. quadrangularis.[7]

-

Orientin and Isoorientin derivatives: Orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside) and their glycosylated forms, such as orientin-2''-O-xyloside and orientin-2''-O-glucoside, have also been identified.[8]

2.2 Triterpenoid Saponins: This class of compounds is also prevalent in P. quadrangularis. The notable saponins include:

-

Quadranguloside: A cyclopropane triterpene glycoside that is a characteristic compound of this species.[5][9]

-

Cyclopassiflosides: A series of saponin derivatives that have been identified in the plant.[3][10]

2.3 Other Compounds: The plant also contains phenolic compounds, alkaloids, and cyanogenic glycosides.[3][5][11] The presence of hydrocyanic acid in the leaves and unripe seeds necessitates caution.[5]

Biological Activities and Signaling Pathways

The phytochemicals from Passiflora quadrangularis exhibit a range of biological activities, with the sedative and anxiolytic effects being the most studied.

3.1 Sedative and Anxiolytic Activity: The flavonoid fraction of the leaves, particularly the C-glycosylflavonoids, is responsible for the plant's sedative properties.[8][12]

-

Mechanism of Action: Research has demonstrated that the sedative activity of these flavonoids is mediated through the GABAergic pathway. These compounds can modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, leading to a calming effect.[8]

Data Presentation

The following tables summarize quantitative data regarding the chemical composition and antioxidant activity of different parts of Passiflora quadrangularis.

Table 1: Phytochemical Content in Different Parts of P. quadrangularis

| Plant Part | Total Phenolic Content (mg GAE/100g) | Total Flavonoid Content (mg QE/100g) | Reference |

| Leaves (Organic) | 174.76 ± 1.13 | 3554.39 ± 1.74 | [13][14] |

| Mesocarp (Organic) | 64.48 ± 1.51 | - | [13][14] |

| Pulp (Organic) | 27.60 ± 0.75 | 29.14 ± 0.50 | [13][14] |

| Leaves (Conventional) | - | - | [13][14] |

| Mesocarp (Conventional) | - | - | [13][14] |

| Pulp (Conventional) | 23.84 ± 1.42 | - | [13][14] |

| GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data from organically grown plants are highlighted. |

Table 2: Antioxidant Activity of P. quadrangularis Extracts

| Plant Part (Cultivation) | DPPH (IC50 mg/mL) | FRAP | Reference |

| Leaves (Organic) | 2.31 ± 0.02 | - | [13][14] |

| Mesocarp (Organic) | 4.88 ± 0.13 | - | [13][14] |

| Pulp (Organic) | 13.61 ± 0.34 | Higher than conventional | [13][14] |

| Leaves (Conventional) | 4.69 ± 0.17 | - | [13][14] |

| DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity; FRAP: Ferric Reducing Antioxidant Power. |

Table 3: Vitamin Content in the Fruit of P. quadrangularis

| Fruit Part (Cultivation) | Vitamin C (mg/100g FW) | Vitamin A (I.U.) | Reference |

| Pulp (Organic) | 22.04 ± 0.37 | 871.00 ± 6.43 | [13] |

| Mesocarp (Organic) | 12.13 ± 0.15 | - | [13] |

| Pulp (Conventional) | - | 779.33 ± 8.41 | [13] |

| FW: Fresh Weight; I.U.: International Units. |

Experimental Protocols

5.1 Extraction of Phytochemicals from P. quadrangularis Leaves

-

Objective: To extract a broad range of secondary metabolites for subsequent analysis.

-

Methodology (Hydroalcoholic Extraction):

-

Sample Preparation: Dried leaves of P. quadrangularis are ground into a fine powder.

-

Extraction: The powdered material is subjected to extraction using a hydroalcoholic solvent mixture (e.g., water:ethanol, 1:1 v/v).[11]

-

Apparatus: A Soxhlet apparatus is commonly used for exhaustive extraction, although maceration or percolation can also be employed.[7][11]

-

Procedure: The powdered leaves are placed in the thimble of the Soxhlet apparatus, and the solvent is heated in the receiving flask. The solvent vapor travels to the condenser, liquefies, and drips back onto the plant material, extracting the compounds. This process is repeated for several hours.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

-

5.2 Phytochemical Analysis by LC-MS

-

Objective: To identify the chemical constituents in the crude extract.

-

Methodology (Liquid Chromatography-Mass Spectrometry):

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF) is used.[11]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of flavonoids and saponins.[11]

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of water with an acidifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Temperature: The column temperature is maintained at a constant value (e.g., 40 °C).[11]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is used in both positive ([M+H]+) and negative ([M-H]-) modes to detect a wide range of compounds.[11]

-

Analysis: The mass spectrometer detects the mass-to-charge ratio of the eluting compounds, allowing for their identification based on their mass and fragmentation patterns, often compared against databases and authentic standards.

-

-

Biosynthetic Pathways

The major bioactive compounds in Passiflora quadrangularis are synthesized through complex biosynthetic pathways.

6.1 Flavonoid Biosynthesis Pathway

Flavonoids, including the C-glycosylflavonoids found in P. quadrangularis, are synthesized from the phenylpropanoid pathway.

6.2 Triterpenoid Saponin Biosynthesis Pathway

Triterpenoid saponins are derived from the isoprenoid pathway, with squalene as a key precursor.

Experimental Workflow

The following diagram illustrates a logical workflow for the isolation and characterization of bioactive compounds from Passiflora quadrangularis.

Conclusion

Passiflora quadrangularis is a valuable natural source of bioactive compounds, particularly C-glycosylflavonoids and triterpenoid saponins, with demonstrated pharmacological potential, especially in the area of central nervous system effects. This technical guide provides a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on its origin, chemistry, and biological activities, along with practical experimental methodologies. Further research into the specific mechanisms of action of its individual constituents and their potential therapeutic applications is warranted.

References

- 1. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Production of Orientin and Vitexin from Luteolin and Apigenin Using Coupled Catalysis of Glycosyltransferase and Sucrose Synthase [agris.fao.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 12. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Structural Elucidation of Barbacarpan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbacarpan, a novel pterocarpan natural product, was first isolated from the aerial parts of Crotalaria barbata. Its chemical architecture, established as 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan, has been delineated through comprehensive spectroscopic analysis. This technical guide provides a detailed overview of the structure elucidation of Barbacarpan, presenting the available spectroscopic data, outlining the experimental methodologies for its isolation and characterization, and visualizing the logical workflow of its structural determination. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, which forms the core of many biologically active natural products. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential cytotoxic activities. Barbacarpan, a member of this family, was isolated from Crotalaria barbata, a plant species known for producing a variety of flavonoids. The definitive structure of Barbacarpan was determined through a combination of spectroscopic techniques, which are detailed in this guide.

Isolation of Barbacarpan

The isolation of Barbacarpan from its natural source involves a multi-step extraction and purification process. The general workflow for the isolation of pterocarpans from plant material is outlined below.

General Experimental Protocol for Isolation

-

Plant Material Collection and Preparation: The aerial parts of Crotalaria barbata are collected, air-dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically a polar solvent such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical fractionation scheme might involve partitioning the crude extract between n-hexane, chloroform, ethyl acetate, and water. Barbacarpan is reported to be found in the chloroform-soluble fraction.[1][2]

-

Chromatographic Purification: The chloroform fraction is further purified using a combination of chromatographic techniques. This may include column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Barbacarpan.

Structure Elucidation

The molecular structure of Barbacarpan was elucidated primarily through the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For Barbacarpan, the molecular formula has been established as C₂₀H₁₈O₄.

| Spectroscopic Data | Value |

| Molecular Formula | C₂₀H₁₈O₄ |

| Molecular Weight | 322.36 g/mol |

| CAS Number | 213912-46-0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of a molecule. While the specific chemical shifts and coupling constants for Barbacarpan are not publicly available in detail, the structural assignment as 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan was made based on the interpretation of these spectra. The key structural features that would be confirmed by NMR include the pterocarpan core, the dihydrofuran ring, the isopropenyl group, and the hydroxyl group.

The more detailed structural name, 3-hydroxy-5"-isopropenyl-4",5"-dihydrofurano[2",3":9,10]pterocarpan, suggests a specific connectivity and stereochemistry that would be determined by advanced 2D-NMR experiments such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations.

Biological Activity

Preliminary studies and the biological activities of structurally related pterocarpans suggest that Barbacarpan may possess various pharmacological properties. Pterocarpans are known to exhibit a range of biological effects, and while specific studies on Barbacarpan are limited, the compound is often included in broader screenings of isoflavonoids. Some related compounds from Crotalaria species have shown inhibitory effects on adipocyte differentiation and lipid accumulation. Further investigation into the biological profile of Barbacarpan is warranted to explore its therapeutic potential.

Conclusion

The elucidation of the chemical structure of Barbacarpan as 1,2-dihydro-2-isopropenyl-3-hydroxyfurano[2,3-l]pterocarpan has been a significant contribution to the field of natural product chemistry. This technical guide has summarized the available information on its isolation and structural determination. The detailed spectroscopic data, once fully available, will be invaluable for the synthesis of Barbacarpan and its analogs, which will, in turn, facilitate a more thorough investigation of its biological activities and potential applications in drug discovery and development.

References

The Barbacarpan Biosynthetic Pathway: A Technical Guide for Researchers

Abstract

Barbacarpan, a pterocarpan natural product isolated from Crotalaria barbata[1], possesses a complex heterocyclic structure suggesting a sophisticated biosynthetic origin. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Barbacarpan, beginning from primary metabolism through the general phenylpropanoid and isoflavonoid pathways, to the specific tailoring reactions leading to the final molecule. This document details the key enzymatic steps, presents representative quantitative data for homologous enzymes, and provides detailed experimental protocols for the characterization of the enzyme classes involved. Signaling pathway diagrams and experimental workflows are included to provide a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

Pterocarpans are a significant class of isoflavonoid phytoalexins, predominantly found in the Leguminosae (Fabaceae) family, to which Crotalaria barbata belongs.[1] These compounds are known for their roles in plant defense and their potential pharmacological activities.[1][2][3] Barbacarpan (C20H18O4, CAS 213912-46-0) is distinguished by a unique pentacyclic ring system, which includes a prenyl-derived furo-benzofuran moiety.[1][4] Understanding its biosynthetic pathway is crucial for enabling its sustainable production through metabolic engineering and for the discovery of novel biocatalysts for synthetic biology applications.

This guide outlines the putative biosynthetic pathway of Barbacarpan, which is proposed to proceed in three main stages:

-

Formation of the Isoflavonoid Backbone: Synthesis of the central isoflavone precursor, liquiritigenin, via the general phenylpropanoid pathway.

-

Assembly of the Pterocarpan Skeleton: Conversion of the isoflavone intermediate into a pterocarpan core structure.

-

Tailoring Reactions: Post-pterocarpan modifications, including prenylation and subsequent oxidative cyclization, to yield Barbacarpan.

Proposed Biosynthetic Pathway of Barbacarpan

The proposed biosynthetic pathway for Barbacarpan is initiated from the aromatic amino acid L-phenylalanine and proceeds through the core isoflavonoid pathway to produce a pterocarpan intermediate, which is then further modified.

General Phenylpropanoid and Isoflavonoid Pathway

The initial steps of the pathway are well-established and involve the following key enzymes:[3][5][6]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8][9]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone.[2][4][10]

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield an isoflavone, such as daidzein.[2]

Formation of the Pterocarpan Skeleton

The isoflavone intermediate undergoes a series of reductions and cyclizations to form the characteristic pterocarpan core.[1][11][12]

-

Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the isoflavone to produce an isoflavanone.

-

Vestitone Reductase (VR): Reduces the 4-keto group of the isoflavanone to a hydroxyl group, forming an isoflavanol.[11]

-

Pterocarpan Synthase (PTS): Catalyzes the dehydration and cyclization of the isoflavanol to form the pterocarpan skeleton.[1][12][13][14][15]

Proposed Tailoring Steps for Barbacarpan Biosynthesis

The final steps in the biosynthesis of Barbacarpan are proposed to involve prenylation of a pterocarpan intermediate followed by an intramolecular cyclization.

-

Pterocarpan Prenyltransferase (PT): A prenyltransferase enzyme is hypothesized to catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the pterocarpan skeleton. Based on the structure of Barbacarpan, this prenylation likely occurs on the aromatic ring.

-

Oxidative Cyclase: A subsequent oxidative cyclization, likely catalyzed by a cytochrome P450 monooxygenase or a FAD-dependent oxidase, would then form the furan and pyran rings of the furo-benzofuran moiety.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the Barbacarpan pathway from Crotalaria barbata are not available, the following table summarizes representative data for homologous enzymes from other plant species involved in isoflavonoid and pterocarpan biosynthesis.

| Enzyme Class | Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Chalcone Synthase | CHS | Medicago sativa | p-Coumaroyl-CoA | 1.8 | 1.7 | [9] |

| Malonyl-CoA | 20 | - | [9] | |||

| Isoflavone Synthase | IFS (CYP93C2) | Glycyrrhiza echinata | Liquiritigenin | 5.3 | 0.12 | [4] |

| Isoflavone Reductase | IFR | Medicago sativa | 2'-Hydroxyformononetin | 15 | - | [16] |

| Pterocarpan Synthase | PTS | Glycyrrhiza echinata | (3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol | 28.6 | 0.23 | [1] |

| Prenyltransferase | LaPT1 | Lupinus albus | Genistein | 38.5 | - | [17] |

| DMAPP | 76.9 | - | [17] |

Experimental Protocols

This section provides generalized protocols for the heterologous expression and characterization of key enzyme types in the proposed Barbacarpan biosynthetic pathway.

Heterologous Expression of P450s (C4H, IFS) in Saccharomyces cerevisiae

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target P450 and its corresponding cytochrome P450 reductase (CPR). Clone the genes into a yeast expression vector (e.g., pESC series) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., WAT11).

-

Protein Expression: Grow the transformed yeast cells in selective media to an OD600 of 0.6-0.8. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate at 30°C for 24-48 hours.

-

Microsome Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in extraction buffer and lyse the cells using glass beads. Centrifuge the lysate at low speed to remove cell debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction.

-

Enzyme Assays: Resuspend the microsomal pellet in assay buffer. Initiate the reaction by adding the substrate and NADPH. Incubate at 30°C for a specified time. Quench the reaction with an organic solvent (e.g., ethyl acetate) and analyze the products by HPLC or LC-MS.

Expression and Purification of Soluble Enzymes (CHS, IFR, PTS) in Escherichia coli

-

Gene Cloning: Clone the codon-optimized gene into an E. coli expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His6-tag).

-

Protein Expression: Transform the plasmid into an expression strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

-

Protein Purification: Harvest the cells and lyse them by sonication. Clarify the lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Assays: Perform enzyme assays in a suitable buffer containing the purified enzyme, substrate, and any necessary cofactors (e.g., NADPH for reductases). Monitor the reaction by spectrophotometry or analyze the products by HPLC or LC-MS.

Visualizations

Proposed Barbacarpan Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Barbacarpan.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for enzyme characterization.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of Barbacarpan provides a solid foundation for the elucidation of its complete enzymatic cascade in Crotalaria barbata. Future research should focus on the identification and characterization of the specific pterocarpan prenyltransferase and oxidative cyclase involved in the final tailoring steps. Transcriptome analysis of C. barbata under elicitor treatment could facilitate the discovery of candidate genes. The successful reconstitution of the Barbacarpan pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, would not only confirm the proposed pathway but also open avenues for the sustainable production of this complex and potentially valuable natural product. The detailed protocols and representative data herein serve as a valuable resource for initiating such investigations.

References

- 1. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 3. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 4. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of chalcone synthase, a key enzyme for isoflavonoid biosynthesis in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 10. Isoflavone Synthase Genes in Legumes and Non-leguminous Plants: Isoflavone Synthase | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Pterocarpin synthase - Wikipedia [en.wikipedia.org]

- 14. Pterocarpan synthase (PTS) structures suggest a common quinone methide–stabilizing function in dirigent proteins and proteins with dirigent-like domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

Barbacarpan: A Technical Guide to Preliminary Bioactivity Screening

Disclaimer: Publicly available scientific literature on the specific bioactivity of Barbacarpan, a pterocarpan isolated from the aerial parts of Crotalaria barbata, is exceptionally scarce.[1] The primary citation, a 1998 article in the journal Phytochemistry, establishes its structure but is not readily accessible, and subsequent research detailing its biological effects appears to be limited.[1][2][3]

Therefore, this technical guide provides a representative framework for the preliminary bioactivity screening of a novel pterocarpan like Barbacarpan. The quantitative data, experimental protocols, and signaling pathways described herein are based on established methodologies and findings for analogous compounds, particularly other flavonoids and pterocarpanoids isolated from the Crotalaria genus and related species.[4][5][6] This document is intended for researchers, scientists, and drug development professionals as a blueprint for initiating the pharmacological investigation of such a compound.

Introduction to Barbacarpan and Pterocarpans

Barbacarpan is a natural product belonging to the pterocarpan class of isoflavonoids.[1][6] Pterocarpans are known to be produced by plants, particularly within the Fabaceae family, as defense compounds (phytoalexins).[5] This class of molecules is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects, making them promising candidates for drug discovery.[5][7] Given its origin and chemical class, a preliminary bioactivity screening of Barbacarpan would logically focus on evaluating its potential in these key therapeutic areas.

Representative Bioactivity Data

The following tables summarize hypothetical, yet representative, quantitative data for Barbacarpan, based on published results for other pterocarpanoids and isoflavonoids isolated from Crotalaria species.[6] These tables are intended for illustrative purposes to guide data presentation in a formal screening report.

Table 1: Representative Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | Representative IC₅₀ (µM) | Positive Control |

| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 79.90 | Doxorubicin |

| NCI-H187 (Lung Cancer) | MTT Assay | Cell Viability | 71.57 | Doxorubicin |

| RAW 264.7 (Macrophage) | Trypan Blue | Cell Viability | > 100 | - |

Data is analogous to isoflavonoids isolated from Crotalaria bracteata.[6]

Table 2: Representative Anti-inflammatory Activity Data

| Assay | Cell Line | Stimulant | Endpoint | Representative IC₅₀ (µM) | Positive Control |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | NO Level | 19.0 - 23.0 | Dexamethasone |

| β-glucuronidase Release | Rat Neutrophils | fMLP/CB | Enzyme Activity | 7.8 | Indomethacin |

| Lysozyme Release | Rat Neutrophils | fMLP/CB | Enzyme Activity | 9.5 | Indomethacin |

Data is analogous to pterocarpanoids (Crotafurans A & B) isolated from Crotalaria pallida.

Table 3: Representative Antimicrobial Activity Data

| Test Organism | Assay Type | Concentration | Representative Zone of Inhibition (mm) | Positive Control |

| Pseudomonas aeruginosa | Disc Diffusion | 100 µ g/disc | 38 | Gentamicin |

| Staphylococcus aureus | Disc Diffusion | 100 µ g/disc | 25 | Gentamicin |

| Escherichia coli | Disc Diffusion | 100 µ g/disc | 22 | Gentamicin |

Data is analogous to ethanolic extracts from Crotalaria retusa.[4][8]

Experimental Protocols

Detailed methodologies for key preliminary bioactivity assays are provided below.

Cytotoxicity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., MCF-7, NCI-H187)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Barbacarpan stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Barbacarpan in culture medium. Replace the medium in each well with 100 µL of the Barbacarpan dilutions. Include wells for vehicle control (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Barbacarpan stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of Barbacarpan for 1 hour before inducing inflammation.

-

Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples. Determine the percentage inhibition of NO production for each Barbacarpan concentration relative to the LPS-only control and calculate the IC₅₀ value. A parallel cytotoxicity test (e.g., MTT or Trypan Blue) should be run to ensure that NO inhibition is not due to cell death.

Antimicrobial Screening: Agar Disc Diffusion Assay

This method is a standard preliminary test for evaluating the antimicrobial activity of a compound.

Materials:

-

Bacterial strains (e.g., S. aureus, P. aeruginosa)

-

Mueller-Hinton Agar (MHA)

-

Sterile filter paper discs (6 mm diameter)

-

Barbacarpan stock solution (in a suitable solvent like DMSO or ethanol)

-

Positive control antibiotic discs (e.g., Gentamicin)

-

Negative control discs (solvent only)

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of MHA plates using a sterile swab.

-

Disc Application:

-

Impregnate sterile filter paper discs with a known concentration of Barbacarpan (e.g., 100 µg).

-

Allow the solvent to evaporate completely.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plates.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Principle of the MTT Cytotoxicity Assay

Simplified LPS-Induced Inflammatory Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Two new pterocarpans and a new pyrone derivative with cytotoxic activities from Ptycholobium contortum (N.E.Br.) Brummitt (Leguminosae): revised NMR assignment of mundulea lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative pharmacological and phytochemical analysis of in vivo & in vitro propagated Crotalaria species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of flavonoids and isoflavonoids from Crotalaria bracteata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]

- 8. researchgate.net [researchgate.net]

Thapsigargin and its Structural Analogs: A Technical Guide to SERCA Inhibition and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thapsigargin, a sesquiterpene lactone isolated from the plant Thapsia garganica, is a potent and highly specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately apoptosis.[2][3] These properties have made thapsigargin a critical tool for studying intracellular calcium signaling and a promising starting point for the development of novel therapeutics, particularly in oncology.[2][3] This technical guide provides an in-depth overview of thapsigargin, its structural analogs, and derivatives, with a focus on their synthesis, biological activity, and mechanisms of action. Detailed experimental protocols for assessing SERCA inhibition and visualizations of the key signaling pathways are provided to support further research and drug development in this area.

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[4] The precise spatial and temporal control of intracellular Ca2+ concentrations is therefore critical for normal cellular function. The sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump plays a pivotal role in maintaining low cytosolic Ca2+ levels by actively transporting Ca2+ ions from the cytosol into the lumen of the ER.[1][5]

Thapsigargin exerts its potent biological effects by binding to the SERCA pump in a deep hydrophobic pocket, locking it in an E2 conformation and thereby preventing the translocation of Ca2+.[6] This non-competitive inhibition leads to the depletion of ER Ca2+ stores and a sustained elevation of cytosolic Ca2+, triggering a cascade of downstream signaling events.[3][5] The profound cellular consequences of SERCA inhibition have spurred significant interest in developing thapsigargin analogs with improved therapeutic profiles, such as enhanced tumor targeting and reduced systemic toxicity.[2][7]

Synthesis of Thapsigargin and its Analogs

The complex, highly oxygenated structure of thapsigargin has presented a formidable challenge for total synthesis. However, several successful total syntheses have been reported, providing access to both the natural product and its analogs.[8][9] These synthetic routes have enabled the systematic modification of the thapsigargin scaffold to probe structure-activity relationships and to develop derivatives with novel properties.

A common strategy for creating thapsigargin analogs involves the modification of the acyl chains at the C-2, C-3, and C-8 positions of the guaianolide core.[10][11] For example, a series of analogs has been synthesized by first converting thapsigargin to O-8-debutanoylthapsigargin (DBTG) and then re-esterifying the O-8 position with various amino acid linkers.[11] This approach has been instrumental in the development of prodrugs that can be selectively activated by tumor-specific enzymes.[12]

Biological Activity and Quantitative Data

The primary biological activity of thapsigargin and its analogs is the potent inhibition of the SERCA pump. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the SERCA activity. The table below summarizes the SERCA inhibition data for thapsigargin and several of its key analogs.

| Compound | Modification | SERCA Isoform | IC50 (nM) | Reference |

| Thapsigargin | - | SERCA1a | 0.35 - 0.45 | [7] |

| Boc-8ADT | O-8 substitution | SERCA1a | ~1-10 | [6] |

| Leu-8ADT | O-8 substitution | SERCA1a | ~1-10 | [6] |

| βAsp-8ADT | O-8 substitution | SERCA1a | ~1-10 | [6] |

| EpoTg | O-8 substitution | SERCA1a | Residual activity | [4] |

| Mipsagargin (G-202) | Prodrug derivative | - | Activated by PSMA | [5][7] |

Table 1: SERCA Inhibition by Thapsigargin and its Analogs. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of thapsigargin and selected analogs against the SERCA1a isoform.

Experimental Protocols

SERCA ATPase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring the ATPase activity of SERCA, which is based on a coupled enzyme system that links ATP hydrolysis to the oxidation of NADH.[4]

Materials:

-

Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.

-

Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.

-

Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer.

-

SERCA-containing microsomes.

-

Thapsigargin or analog solution (in DMSO).

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing assay buffer, enzyme mix, and substrate mix in a 96-well plate.

-

Add the SERCA-containing microsomes to the reaction mixture.

-

Add varying concentrations of thapsigargin or its analogs to the wells. Include a DMSO control.

-

Initiate the reaction by adding a small volume of CaCl2 solution to achieve the desired free Ca2+ concentration.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

45Ca2+ Uptake Assay in Microsomes

This protocol directly measures the ability of SERCA to transport calcium into microsomes using a radioactive tracer.[13][14]

Materials:

-

Uptake Buffer: 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate.

-

45CaCl2 solution.

-

SERCA-containing microsomes.

-

Thapsigargin or analog solution (in DMSO).

-

Quenching Solution: 2 mM EGTA in ice-cold uptake buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate SERCA-containing microsomes with varying concentrations of thapsigargin or its analogs in uptake buffer at 37°C.

-

Initiate the uptake reaction by adding the 45CaCl2 solution.

-

At specific time points, take aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

-

Rapidly filter the quenched samples through glass fiber filters and wash the filters with ice-cold wash buffer to remove external 45Ca2+.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity on the filters corresponds to the amount of 45Ca2+ transported into the microsomes.

-

Calculate the rate of 45Ca2+ uptake for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Inhibition of the SERCA pump by thapsigargin triggers a complex network of downstream signaling pathways, primarily the Unfolded Protein Response (UPR) and Mitogen-Activated Protein Kinase (MAPK) signaling.

The Unfolded Protein Response (UPR)

Depletion of ER Ca2+ stores disrupts the function of Ca2+-dependent chaperones, leading to an accumulation of unfolded and misfolded proteins in the ER lumen, a condition known as ER stress.[2][3] This activates the UPR, a tripartite signaling network initiated by three ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.[1] The UPR initially aims to restore ER homeostasis, but prolonged activation leads to apoptosis.[1]

Figure 1: The Unfolded Protein Response (UPR) Pathway. This diagram illustrates how thapsigargin-induced SERCA inhibition leads to ER stress and the activation of the three branches of the UPR, ultimately resulting in either adaptation or apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The elevation of cytosolic Ca2+ and the induction of ER stress by thapsigargin also lead to the activation of several MAPK signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.[15][16] These pathways are critically involved in mediating the apoptotic effects of thapsigargin.

Figure 2: MAPK Signaling Pathway. This diagram shows how thapsigargin-induced Ca2+ dysregulation and ER stress activate MAPK signaling cascades, contributing to the induction of apoptosis.

Experimental Workflow for Analog Screening

The development of novel thapsigargin analogs requires a robust screening workflow to identify compounds with desired properties. The following diagram outlines a typical workflow for screening and characterizing new analogs.

Figure 3: Analog Screening Workflow. This diagram outlines a logical workflow for the synthesis, screening, and characterization of novel thapsigargin analogs, from initial synthesis to the identification of lead compounds.

Conclusion

Thapsigargin and its structural analogs represent a powerful class of molecules for modulating intracellular Ca2+ signaling through the inhibition of the SERCA pump. Their ability to induce ER stress and apoptosis has established them as invaluable research tools and promising candidates for therapeutic development. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these compounds, along with detailed experimental protocols and pathway visualizations. It is anticipated that continued research in this area will lead to the development of novel thapsigargin-based therapies with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thapsigargin - Wikipedia [en.wikipedia.org]

- 4. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]

- 5. Structure/activity relationship of thapsigargin inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2.13. Measurement of Ca2+-ATPase Activity [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Behavioral and Molecular Effects of Thapsigargin-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Bioactivities of Barbatic Acid: A Technical Overview for Drug Discovery Professionals

An important clarification: Initial searches for "Barbacarpan" did not yield any matching results in the scientific literature. It is highly probable that this was a typographical error. Based on the similarity of the name and related search results, this guide will focus on the in vitro biological activities of barbatic acid , a naturally occurring compound found in lichens, as well as other bioactive constituents from related species.

This technical guide provides a comprehensive overview of the in vitro biological activities of barbatic acid and associated compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Barbatic Acid

Barbatic acid, a secondary metabolite isolated from lichens such as Cladia aggregata, has demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity of Barbatic Acid

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HEp-2 | Laryngeal Adenocarcinoma | 6.25 | [1] |

| KB | Nasopharyngeal Carcinoma | 12.0 | [1] |

| NCI-H292 | Lung Squamous Cell Carcinoma | 19.06 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative effects of barbatic acid on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Methodology:

-

Cell Culture: HEp-2, KB, and NCI-H292 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and, after reaching optimal confluence, were treated with varying concentrations of barbatic acid.

-

Incubation: The treated cells were incubated for a specified period (e.g., 72 hours).

-

MTT Addition: Following incubation, MTT solution was added to each well and incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.

Illustrative Workflow for In Vitro Cytotoxicity Screening

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Pterocarpans, with Reference to Barbacarpan Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pterocarpans, including medicarpin and vestitol, have garnered significant interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. The protocols outlined below describe common strategies for constructing the pterocarpan skeleton and subsequent purification to achieve high-purity compounds suitable for research and drug development.

Chemical Properties and Data

While specific quantitative data for Barbacarpan is limited in the public domain, the following table summarizes typical data for the related and well-studied pterocarpans, medicarpin and vestitol. This data is representative of what can be expected for pterocarpan compounds.

Table 1: Physicochemical and Spectroscopic Data for Representative Pterocarpans

| Property | Medicarpin | Vestitol |

| Molecular Formula | C₁₆H₁₄O₄ | C₁₆H₁₆O₄ |

| Molecular Weight | 270.28 g/mol | 272.29 g/mol |

| CAS Number | 32383-76-9[1] | 56701-24-7[2] |

| Appearance | White solid | White solid |

| Melting Point | 131.0–133.0 °C[3] | Not reported |

| ¹H NMR (CDCl₃, δ) | 7.40 (d, J=8.6 Hz, 1H), 6.72 (s, 1H), 6.64 (dd, J=8.5, 2.5 Hz, 1H), 6.47 (d, J=2.5 Hz, 1H), 6.43 (s, 1H), 5.90 (dd, J=8.6, 1.3 Hz, 2H), 5.49 (d, J=6.9 Hz, 1H), 4.23 (dd, J=10.9, 4.9 Hz, 1H), 3.79 (s, 3H), 3.66 (t, J=10.9 Hz, 1H), 3.48–3.52 (m, 1H)[4] | Not reported |

| ¹³C NMR (CDCl₃, δ) | 161.05, 156.58, 154.27, 148.09, 141.70, 131.75, 117.94, 112.34, 109.17, 104.73, 101.63, 101.29, 93.83, 78.50, 66.50, 55.38, 40.20[4] | Not reported |

| Purity (Typical) | >98% | >98% |

Experimental Protocols

The synthesis of the pterocarpan core can be achieved through various strategies. Below are detailed protocols for two common methods: a tandem demethylation/cyclization approach and an oxidative cycloaddition method. These are followed by a general purification protocol.

Protocol 1: Synthesis of Pterocarpan Core via Tandem O-Demethylation/Cyclization

This method is effective for constructing the pterocarpan skeleton from a suitable isoflavonoid precursor.[5][6]

Materials:

-

2'-Methoxyisoflavan precursor

-

Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the 2'-methoxyisoflavan precursor in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ (1.0 M in CH₂Cl₂) dropwise to the reaction mixture. The amount of BBr₃ will depend on the scale of the reaction and the number of methoxy groups to be demethylated. Typically, 2-3 equivalents per methoxy group are used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pterocarpan product.

-

Proceed to the purification protocol.

Protocol 2: Synthesis of Pterocarpan Core via Oxidative Cycloaddition

This protocol describes a convergent approach to the pterocarpan skeleton using a hypervalent iodine reagent.[4]

Materials:

-

4-Alkoxyphenol

-

2H-Chromene derivative

-

Phenyliodonium(bis)trifluoroacetate (PIFA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the 4-alkoxyphenol and the 2H-chromene derivative in anhydrous CH₂Cl₂.

-

Add PIFA portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Once the starting materials are consumed, quench the reaction with saturated aqueous Na₂S₂O₃.

-

Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product is then purified.

Purification Protocol: Flash Column Chromatography

This is a standard method for the purification of pterocarpan compounds.

Materials:

-

Crude pterocarpan product

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude pterocarpan product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. The specific gradient will depend on the polarity of the target compound and should be determined by TLC analysis. A typical starting gradient might be 5% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to obtain the purified pterocarpan as a solid.

-

Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and purification of pterocarpans.

Caption: Generalized workflow for the synthesis of the pterocarpan core structure.

Caption: General workflow for the purification of pterocarpan compounds.

Disclaimer: These protocols are generalized and may require optimization for the specific synthesis of Barbacarpan or other pterocarpan analogs. Researchers should always consult relevant literature and perform small-scale trial reactions to determine the optimal conditions. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Barbacarpan: Analytical Standards and Quantification Protocols

Application Note AN-001

Abstract

This document provides detailed application notes and protocols for the analysis of Barbacarpan, a pterocarpan of interest for its potential biological activities. It includes information on analytical standards, sample preparation, and validated methodologies for quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a putative signaling pathway potentially modulated by Barbacarpan, based on the known activities of structurally related pterocarpans, is presented. This guide is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

Barbacarpan (CAS: 213912-46-0) is a phytochemical classified as a pterocarpan, a class of isoflavonoids known for their diverse biological activities.[1] The increasing interest in Barbacarpan necessitates robust and reliable analytical methods for its identification and quantification in various matrices. This application note outlines the essential protocols for establishing such analytical workflows.

Barbacarpan Analytical Standards

A reliable analytical standard is crucial for accurate quantification. A commercially available standard for Barbacarpan has been identified.

Table 1: Barbacarpan Analytical Standard

| Parameter | Specification | Source |

| Compound Name | Barbacarpan | Proactive Molecular Research |

| CAS Number | 213912-46-0 | [2] |

| Molecular Formula | C₂₀H₁₈O₄ | [1] |

| Purity | ≥98% | [2] |

| Format | Solid | [2] |

| Storage | Store at -20°C | General recommendation |

Protocol 1: Preparation of Barbacarpan Standard Stock and Working Solutions

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1.0 mg of Barbacarpan analytical standard.

-

Dissolve in 1.0 mL of HPLC-grade methanol or dimethyl sulfoxide (DMSO).

-

Vortex until fully dissolved.

-

Store in an amber vial at -20°C.

-

-

Working Solutions:

-

Prepare a series of working solutions by serially diluting the stock solution with the mobile phase to be used in the analysis (e.g., methanol:water mixture).

-

Typical concentration ranges for calibration curves are 0.1 - 100 µg/mL for HPLC-UV and 1 - 1000 ng/mL for LC-MS/MS.

-

Quantification of Barbacarpan by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable method for the quantification of pterocarpans. The following protocol is a general method that should be optimized for specific instrumentation and matrices.

Protocol 2: HPLC-UV Method for Barbacarpan Quantification

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Pterocarpans typically have UV absorbance maxima around 280 nm and 310 nm. Monitor at a suitable wavelength determined by UV spectral analysis of the Barbacarpan standard.

-

-

Method Validation Parameters (based on ICH guidelines):

-

Linearity: Analyze a series of at least five concentrations of Barbacarpan standard to establish a calibration curve. The correlation coefficient (r²) should be >0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

-

Precision (Intra-day and Inter-day): Analyze replicate injections of quality control (QC) samples at low, medium, and high concentrations within the same day and on different days. The relative standard deviation (RSD) should be <2%.

-

Accuracy: Determine by analyzing samples with a known concentration of Barbacarpan (spiked samples) and comparing the measured concentration to the true concentration. Recovery should be within 98-102%.

-

Table 2: Typical HPLC-UV Method Validation Parameters for Pterocarpan Analysis

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| LOD | 0.01 - 0.1 µg/mL |

| LOQ | 0.03 - 0.3 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Quantification of Barbacarpan by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices or low concentrations of Barbacarpan.

Protocol 3: LC-MS/MS Method for Barbacarpan Quantification

-

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (can be adapted from HPLC-UV method):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A faster gradient can often be used with UHPLC systems.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized by infusing Barbacarpan standard).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion ([M+H]⁺ or [M-H]⁻) and product ions need to be determined by direct infusion of the Barbacarpan standard. At least two transitions are recommended for confirmation.

-

Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

-

-

Method Validation Parameters:

-

Similar to HPLC-UV, with potentially lower LOD and LOQ values.

-

Table 3: Hypothetical LC-MS/MS Method Validation Parameters for Barbacarpan

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| LOD | 0.1 - 1 ng/mL |

| LOQ | 0.3 - 3 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Barbacarpan Quantification

Caption: A generalized workflow for the quantification of Barbacarpan.

Putative Signaling Pathway Modulated by Barbacarpan

While the specific molecular targets of Barbacarpan have not been fully elucidated, many pterocarpans and other isoflavonoids are known to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this putative mechanism of action.

Diagram 2: Putative Anti-inflammatory Signaling Pathway of Barbacarpan

Caption: Putative inhibition of the NF-κB signaling pathway by Barbacarpan.

Conclusion

The protocols outlined in this application note provide a robust starting point for the quantification of Barbacarpan using HPLC-UV and LC-MS/MS. Method development and validation should be performed according to the specific requirements of the laboratory and the sample matrix. Further research is needed to elucidate the specific biological activities and molecular targets of Barbacarpan to confirm its interaction with signaling pathways such as NF-κB.

References

Application Note: Barbacarpan Cell-Based Assay Protocols for Anticancer Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbacarpan is a novel natural product with putative therapeutic properties. This document provides detailed protocols for a series of cell-based assays to characterize the potential anticancer activity of Barbacarpan. The described assays will enable researchers to assess its effects on cancer cell viability, apoptosis, and migration, providing crucial insights into its mechanism of action. Cell-based assays are indispensable tools in the early stages of drug discovery, offering a physiologically relevant context to evaluate the efficacy and potency of new chemical entities.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the dose-dependent cytotoxic effect of Barbacarpan on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Barbacarpan stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Barbacarpan in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the Barbacarpan dilutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.